![molecular formula C10H8ClN7 B2385786 2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine CAS No. 477852-44-1](/img/structure/B2385786.png)

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

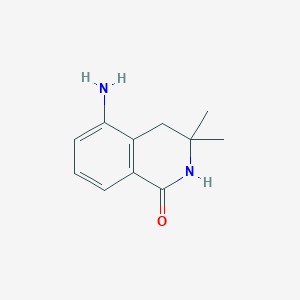

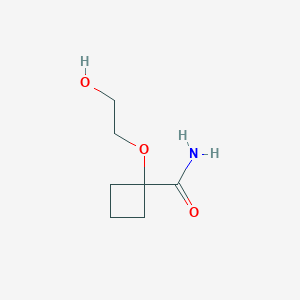

“2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine” is a compound that contains a pyridine ring and two 1,2,4-triazole rings. The 1,2,4-triazole rings are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, has been a subject of research. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine” is characterized by the presence of a pyridine ring and two 1,2,4-triazole rings. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Cytoprotective Activity A study by Ikeda et al. (1996) focused on the synthesis of pyrimidine derivatives related to mepirizole and dulcerozine, including (1H-pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1,2,4-triazol-1-yl)pyrimidines. They found that certain derivatives exhibited significant cytoprotective antiulcer activity with low acute toxicity (Ikeda et al., 1996).

Anti-inflammatory Activity Robert et al. (1997) synthesized derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, integrating the amidic function into heterocyclic rings like 4H-1,2,4-triazole. Although the level of anti-inflammatory activity decreased compared to carboxamides, some derivatives, notably certain amidrazones, displayed potent activity, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatories (Robert et al., 1997).

Anticonvulsant Activities Wang et al. (2019) described the synthesis of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives with triazole and other heterocycle substituents and evaluated their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Compound 6c, in particular, showed remarkable anticonvulsant activity and safety profile when compared to clinical drugs (Wang et al., 2019).

Anti-inflammatory and Antitumor Activities Girgis and Barsoum (2009) synthesized a variety of compounds containing 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate and evaluated their anti-inflammatory activity. Several compounds showed significant pharmacological properties, with a few exhibiting remarkable activities comparable to indomethacin, a reference anti-inflammatory drug. However, these compounds showed mild or no anti-tumor activity against most human tumor cell lines tested (Girgis & Barsoum, 2009).

Metabolism and Pharmacokinetics

Metabolic Profile of FYX-051 Nakazawa et al. (2006) examined the metabolism of FYX-051, a xanthine oxidoreductase inhibitor, in various species including humans. They found unique conjugation reactions in its metabolism, resulting in the generation of different metabolites like pyridine N-oxide, triazole N-glucoside, and triazole N-glucuronide (Nakazawa et al., 2006).

Pharmacokinetics of Compounds Blazhennikova et al. (2015) conducted a comparative study on the pharmacokinetics of various compounds including triazavirine and related conjugates. They found that certain conjugates had higher relative bioavailability and a slower rate of elimination, potentially leading to more effective therapy with lower dosage and frequency (Blazhennikova et al., 2015).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against various cancer cell lines . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Biochemical Pathways

1,2,4-triazole derivatives are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Properties

IUPAC Name |

2-chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN7/c11-8-2-1-3-10(15-8)18-7-13-9(16-18)4-17-6-12-5-14-17/h1-3,5-7H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQAPQPDOHNNGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C=NC(=N2)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)

![N-(3-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2385705.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)